
2-(3-Bromophenyl)-1,1-difluoropropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromophenyl)-1,1-difluoropropan-2-ol is an organic compound that features a bromophenyl group attached to a difluoropropanol moiety
Méthodes De Préparation
The synthesis of 2-(3-Bromophenyl)-1,1-difluoropropan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-bromobenzaldehyde with difluoromethyl ketone in the presence of a suitable base to form the desired product. The reaction conditions typically include a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2-(3-Bromophenyl)-1,1-difluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Addition: The difluoropropanol moiety can participate in addition reactions with electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Applications De Recherche Scientifique
2-(3-Bromophenyl)-1,1-difluoropropan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(3-Bromophenyl)-1,1-difluoropropan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the difluoropropanol moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-(3-Bromophenyl)-1,1-difluoropropan-2-ol can be compared with similar compounds such as:
2-(3-Bromophenyl)propan-2-ol: Lacks the difluoro groups, resulting in different chemical reactivity and biological activity.
2-(3-Fluorophenyl)-1,1-difluoropropan-2-ol: Substitution of bromine with fluorine alters the compound’s electronic properties and interactions with biological targets.
2-(3-Chlorophenyl)-1,1-difluoropropan-2-ol:
The uniqueness of this compound lies in its combination of bromine and difluoro groups, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C9H9BrF2O |
|---|---|
Poids moléculaire |
251.07 g/mol |
Nom IUPAC |
2-(3-bromophenyl)-1,1-difluoropropan-2-ol |
InChI |
InChI=1S/C9H9BrF2O/c1-9(13,8(11)12)6-3-2-4-7(10)5-6/h2-5,8,13H,1H3 |
Clé InChI |
CNHVVBWNGRIVQA-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC=C1)Br)(C(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


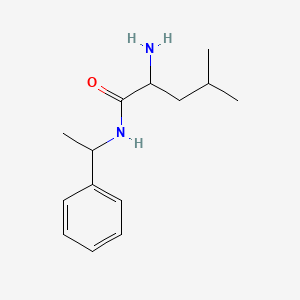
![(R)-3-Benzo[1,3]dioxol-5-YL-2-(tert-butoxycarbonylamino-methyl)-propionic acid](/img/structure/B15309752.png)
![1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B15309757.png)

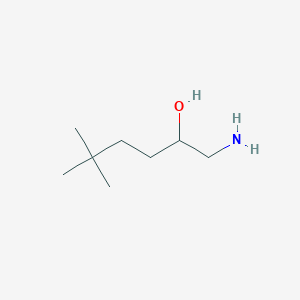
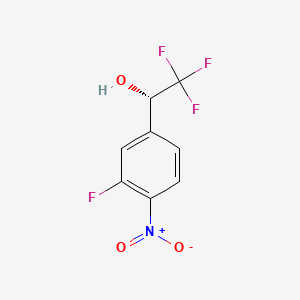

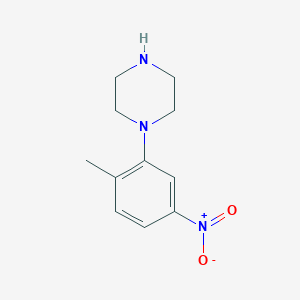
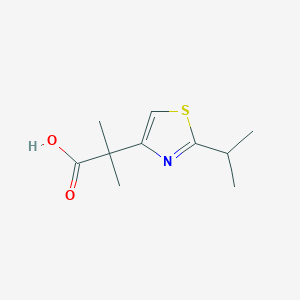
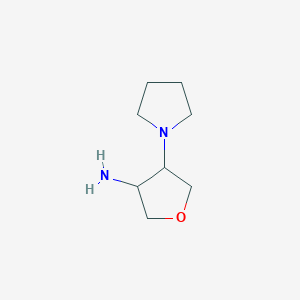
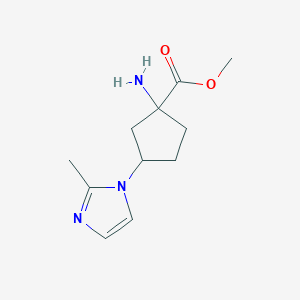
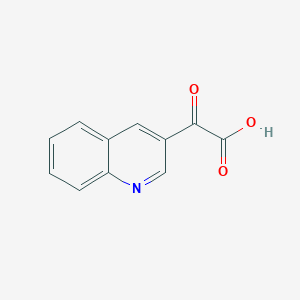

![Tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate](/img/structure/B15309823.png)
